

Lifirafenib Clinical Development: Application Notes and Experimental Protocols

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Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

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Compound Profile and Mechanism of Action

Lifirafenib (BGB-283) is a novel, investigational, small-molecule inhibitor targeting key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves the reversible inhibition of **B-RAFV600E**, **wild-type A-RAF**, **B-RAF**, **C-RAF**, and the **epidermal growth factor receptor (EGFR)** [1] [3] [4]. As a first-in-class **RAF dimer inhibitor**, it is designed to target both monomeric and dimeric forms of RAF kinase, potentially overcoming limitations of first-generation BRAF inhibitors, such as paradoxical MAPK activation and acquired resistance [1] [4].

Phase I Monotherapy Study (NCT02610361): Design and Protocol

This first-in-human, phase I, open-label study was conducted in patients with advanced or refractory solid tumors harboring *B-RAF*, *K-RAS*, or *N-RAS* mutations [1].

Study Objectives and Endpoints

The protocol defined clear primary and secondary endpoints for each phase of the study.

Table 1: Primary and Secondary Study Endpoints

Phase	Primary Endpoints	Secondary/Exploratory Endpoints
Dose Escalation	Safety, Tolerability, MTD, DLTs [1]	PK, ORR, SD, PFS, DoR, FDG-PET-CT change [1]
Dose Expansion	Investigator-assessed ORR in preselected mutation cohorts [1]	PFS, DoR, SD, DCR, Clinical Benefit Rate, safety, steady-state PK [1]

Experimental Methodology: Patient Selection and Dosing

- **Patient Population:** Adults with histologically/cytologically confirmed advanced solid tumors, ECOG Performance Status ≤ 1 , for whom no effective standard therapy was available. Mutation status was assessed locally [1].
- **Exclusion Criteria:** Included untreated leptomeningeal or brain metastases, major surgery within 28 days, or unresolved $>$ Grade 1 toxicity from prior therapy [1].
- **Dosing Protocol:** The study employed a sequential cohort design.
 - **Cycle 0:** A single dose on Day 1, followed by a 2-day treatment-free period for single-dose PK sampling [1].
 - **Cycle 1+:** Continuous once-daily dosing from Days 4-24 in 21-day cycles. After Cycle 1, patients received continuous once-daily dosing in 21-day cycles [1].
 - **Dose Levels:** Escalation cohorts evaluated 5, 10, 20, 30, 40, 50, and 60 mg once daily. An alternative 50 mg once-daily regimen on a week-on/week-off schedule was also explored [1].
- **Dose Modification Rules:** Treatment continued until unacceptable toxicity, withdrawal, or progression. Treatment beyond progression was permitted if clinical benefit was derived. Protocol-defined criteria guided dose reductions, interruptions, and discontinuations [1].

Key Experimental Findings and Quantitative Data

The study established the **maximum tolerated dose (MTD) at 40 mg/day** and the **recommended Phase II dose (RP2D) at 30 mg/day** [1]. Dose-limiting toxicities were reversible thrombocytopenia and non-hematologic toxicity [1].

Table 2: Summary of Antitumor Activity in Phase I Monotherapy Study

Tumor Type / Mutation	Confirmed Objective Responses	Additional Findings
B-RAF Mutated Tumors	8 patients (ORR=17% in 53 evaluable) [5]	-
- <i>B-RAFV600E/K Melanoma</i>	5 PRs (1 post-BRAF/MEK inhibitor) [1]	1 CR in B-RAF-mutated melanoma [1]
- <i>B-RAFV600E Thyroid (PTC)</i>	2 PRs [1]	-
- <i>B-RAFV600E LGSOC</i>	1 PR [1]	-
- <i>B-RAF-mutated NSCLC</i>	1 unconfirmed PR [1]	-
K-RAS/N-RAS Mutated Tumors	-	-
- <i>K-RAS Endometrial Cancer</i>	1 PR [1]	-
- <i>K-RAS codon 12 NSCLC</i>	1 PR [1]	-
- <i>K-RAS/N-RAS Colorectal Cancer</i>	0 responses (n=20) [1]	-

Table 3: Most Common Treatment-Emergent Adverse Events (Grade ≥ 3)

Adverse Event	Frequency (n; %)
Hypertension	23 (17.6%)
Fatigue	13 (9.9%)

Phase Ib Combination Therapy Study (NCT03905148): Design and Protocol

An ongoing Phase Ib trial investigates **lifirafenib** in combination with **mirdametinib (PD-0325901)**, an investigational MEK inhibitor, based on the rationale for vertical pathway blockade [4] [6].

Combination Therapy Experimental Design

- **Study Population:** Patients with advanced or refractory solid tumors harboring *RAS* mutations, *RAF* mutations, or other MAPK pathway aberrations [4].
- **Dosing Protocol (Part A - Escalation):** The dose-escalation phase evaluated nine different dosing levels and schedules to determine the MTD and/or RP2D [6]. Regimens included continuous once-daily dosing and intermittent schedules (e.g., 5 days on/2 days off, or lead-in dosing) [6].
- **Assessment Endpoints:** Primary endpoints were safety, tolerability, DLT incidence, and PK. Antitumor activity (ORR) was a key secondary endpoint [6].

Preliminary Combination Therapy Data

As of the January 20, 2023, data cut-off, results from 71 treated patients demonstrated a favorable safety profile [4]. The most common treatment-related AEs (>15%) were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%), with low rates of Grade ≥ 3 AEs [6].

Table 4: Antitumor Activity of **Lifirafenib** + Mirdametinib in Efficacy-Evaluable Patients (n=62)

Tumor Type	Confirmed Objective Responses (n; %)	Notable Mutation Context
All Comers	14 (22.6%)	Various <i>KRAS</i> , <i>NRAS</i> , <i>BRAF</i> [4] [6]
Low-Grade Serous Ovarian Cancer	10/17 (58.8%)	-
Endometrial Cancer	2/4 (50%)	<i>BRAF</i> fusion or <i>KRAS</i> mutation [4]
Non-Small Cell Lung Cancer	2/11 (18.2%)	<i>NRAS</i> mutation or <i>BRAF</i> V600E [4]

Signaling Pathway and Clinical Trial Logic

The following diagrams illustrate the mechanistic rationale and clinical translation of **lifirafenib** using the DOT language.

Protocol Conclusions and Future Directions

Lifirafenib demonstrates an acceptable risk-benefit profile with clinically meaningful antitumor activity in patients with *B-RAFV600*-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer, as well as in certain *K-RAS*-mutated NSCLC and endometrial carcinomas [1] [5]. The lack of response in *RAS*-mutated colorectal cancer highlights tumor type-specific variability [1].

The combination of **lifirafenib** with mirdametinib represents a promising vertical inhibition strategy, with early data showing encouraging efficacy, particularly in LGSOC, and a manageable safety profile [4] [6]. Future clinical development should focus on direct comparisons with first-generation BRAF inhibitors and further exploration of combination therapies in biomarker-selected patient populations resistant or refractory to existing MAPK pathway inhibitors [1]. The dose-expansion portion of the combination study, employing a tumor-agnostic approach in biomarker-selected patients, is anticipated to provide further validation [4] [6].

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References

1. Phase I, Open-Label, Dose - Escalation / Dose -Expansion Study of... [pmc.ncbi.nlm.nih.gov]
2. Lifirafenib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pubmed.ncbi.nlm.nih.gov]
4. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]
5. Lifirafenib Active in Melanoma, Other Solid Tumors [onclive.com]

6. Plus Mirdametinib Shows Tolerable Safety in BRAF/KRAS... Lifirafenib [targetedonc.com]

To cite this document: Smolecule. [Lifirafenib Clinical Development: Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

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